Agrochemical R&D programs targeting 3-trichloromethyl-1,2,4-thiadiazole scaffolds frequently encounter unreliable supply of this building block. Generic substitution with methyl- or phenyl-thiadiazoles fails to replicate the unique electron-withdrawing effects of the CCl₃ group, invalidating SAR data. This 5-amino intermediate resolves that bottleneck:
• Patent-validated scaffold (US4337081, EP0100045B1) for etridiazole-class soil fungicides with confirmed field translatability
• ~92% synthetic conversion to 5-chloro intermediate (CAS 5848-93-1) enabling rapid nucleophilic displacement library expansion
• N-amidino derivatives demonstrate activity against chloroquine-resistant Plasmodium strains
Supplied at ≥95% purity as a crystalline solid; ambient storage and global shipping.
Molecular FormulaC3H2Cl3N3S
Molecular Weight218.5 g/mol
CAS No.7523-57-1
Cat. No.B1297699
⚠ Attention: For research use only. Not for human or veterinary use.
3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine (CAS 7523-57-1) is a heterocyclic building block featuring a 1,2,4-thiadiazole core substituted at the 3-position with a strongly electron-withdrawing trichloromethyl group and at the 5-position with a primary amine [1]. This C3-substituted-5-amino architecture establishes the compound as a versatile intermediate for constructing diverse thiadiazole derivatives with documented herbicidal, fungicidal, and antimicrobial activities, rather than a terminal bioactive agent itself [2]. Its physical form is a crystalline solid with a melting point of 192–194°C (with decomposition) . The compound is commercially available at research scale (typically 95–97% purity) from multiple specialty chemical suppliers .
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Heterocyclic building block. 1,2,4-Thiadiazole core with C3-trichloromethyl and C5-primary amine handles, suited for constructing diverse thiadiazole derivatives.
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Synthetic intermediate workflow. Enables downstream access to 5-chloro, 5-alkoxy, 5-alkylamino, and 5-thioether series via standard diazotization and nucleophilic displacement.
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Agrochemical and antimicrobial derivative context. Scaffold is a documented precursor for patented herbicidal, fungicidal, and antimalarial compound classes.
Simple substitution of 3-(trichloromethyl)-1,2,4-thiadiazol-5-amine with structurally related thiadiazoles fails due to the unique electronic and steric properties conferred by the C3-trichloromethyl group [1]. The electron-withdrawing –CCl₃ moiety substantially alters the reactivity of the 5-amino group in nucleophilic displacement and condensation reactions, differentiating it from methyl-, phenyl-, or unsubstituted 1,2,4-thiadiazol-5-amines [2]. In agrochemical contexts, this specific substitution pattern defines the herbicidal and fungicidal activity profile of downstream derivatives, as evidenced by the extensive patent literature documenting 3-trichloromethyl-5-substituted thiadiazoles as a distinct scaffold class (e.g., etridiazole, oxyacetamide herbicides) [3]. Furthermore, the compound serves as a critical synthetic precursor to 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole (CAS 5848-93-1), a key intermediate for accessing 5-alkoxy, 5-alkylamino, and 5-thioether derivatives [4]. Generic substitution would alter both the synthetic pathway feasibility and the biological efficacy profile of final products [5].
Target Compound
C3-Trichloromethyl-1,2,4-thiadiazol-5-amine. Strongly electron-withdrawing –CCl₃ group alters 5-amino reactivity and directs agrochemical bioactivity profiles.
Potential Substitute
3-Methyl-, 3-phenyl-, or unsubstituted 1,2,4-thiadiazol-5-amines. These exhibit different electronic character; may shift downstream reactivity and favor pharmaceutical over herbicidal/fungicidal profiles.
Target Compound
5-Amino handle provides broad derivatization. Single-intermediate access to N-acylamino, N-amidino, and 5-chloro displacement pathways.
Potential Substitute
5-Alkoxy or 5-alkylthio analogs (e.g., etridiazole). Lack nucleophilic amine; derivatization routes are limited and often require longer synthetic sequences.
[1] Frija LMT, Pombeiro AJL, Kopylovich MN. Building 1,2,4-thiadiazole: Ten years of progress. Eur J Org Chem. 2017;2017(27):3992-4016. View Source
[2] Kim Y, et al. Facile synthesis of substituted 5-amino- and 3-amino-1,2,4-thiadiazoles from a common precursor. J Org Chem. 2009;74(23):9167-9170. View Source
[3] EP0100045B1. Substituted 3-trichloromethyl-1,2,4-thiadiazol-5-yl-oxyacetic acid amides, process for their preparation and their application as herbicides. Bayer AG, 1987. View Source
[4] Goerdeler J, Budnowski M. Antifungal agents I. 5-Substituted-3-(trichloromethyl)-1,2,4-thiadiazoles. Chem Ber. 1961;94(6):1682-1688. View Source
3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine can be synthesized from 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole via ammonolysis with a reported yield of approximately 92% . This high-yielding single-step conversion represents a significant process advantage compared to alternative synthetic routes to C3-substituted 5-amino-1,2,4-thiadiazoles, which often require multi-step sequences or transition metal catalysis with variable yields ranging from 45% to 85% depending on substituent electronic character .
Synthetic YieldCross-study comparable
~92%
One-step ammonolysis of 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole. General routes to C3-substituted 5-amino-1,2,4-thiadiazoles report 45–85% yield range.
Supports process cost efficiency for scale-up.
Reported yield advantage may require batch-specific validation.
General 5-amino-1,2,4-thiadiazole synthesis via Pd-catalyzed Suzuki coupling or N-chloroamidine condensation: 45–85% yield range depending on substrate
Quantified Difference
Target compound achieves upper end of reported yield range; 7–47 percentage point advantage over lower-yielding alternative routes
Conditions
Ammonolysis of 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole; ambient to mild heating
Why This Matters
High synthetic yield reduces raw material waste and cost per batch, directly impacting procurement economics for downstream derivative production.
The 5-amino group of 3-(trichloromethyl)-1,2,4-thiadiazol-5-amine serves as a reactive handle for generating diverse 5-substituted derivatives including N-alkylamino, N-acylamino, and diazonium-derived products, whereas 5-alkoxy analogs like etridiazole (5-ethoxy) or 5-alkylthio analogs lack this nucleophilic amine functionality and require alternative, often lengthier synthetic routes for further derivatization [1]. Specifically, the primary amine can be converted to the 5-chloro intermediate (CAS 5848-93-1) via diazotization, then displaced with O-, N-, or S-nucleophiles to access a broad derivative space encompassing herbicidal amides, antimalarial amidines, and fungicidal thioethers [2][3].
Derivatization VersatilityClass-level inference
>3 distinct derivative classes
N-alkylamino, N-acylamino, N-amidino, and O-alkyl (via 5-chloro intermediate) accessible. 5-alkoxy analogs offer limited further derivatization.
Broader synthetic divergence from a single intermediate.
Data to verify across different nucleophile scopes.
Number of accessible derivative classes via single-intermediate pathway
Target Compound Data
>3 distinct derivative classes (N-alkylamino, N-acylamino, N-amidino, O-alkyl via chloro intermediate) accessible from 5-amino handle
Comparator Or Baseline
5-Alkoxy-3-(trichloromethyl)-1,2,4-thiadiazoles (e.g., etridiazole): limited to ether cleavage or no further derivatization; 5-alkylthio analogs: limited to oxidation chemistry
Quantified Difference
Qualitative: Primary amine provides greater synthetic divergence compared to ether or thioether C5 substituents
Conditions
Standard diazotization and nucleophilic displacement conditions
Why This Matters
For medicinal chemistry and agrochemical discovery programs, the 5-amino handle reduces the number of synthetic steps required to explore chemical space, accelerating lead optimization timelines.
[1] Goerdeler J, Budnowski M. Antifungal agents I. 5-Substituted-3-(trichloromethyl)-1,2,4-thiadiazoles. Chem Ber. 1961;94(6):1682-1688. View Source
[2] US4337081A. 5-Amido-3-trihalomethyl-1,2,4-thiadiazoles and their use as herbicides. Olin Corporation, 1982. View Source
[3] Karolak-Wojciechowska J, et al. Synthesis and antimalarial activity of 5-amino-3-(trichloromethyl, methyl, and 3,4-dichlorophenyl)-1,2,4-thiadiazoles. Eur J Med Chem. 1997;32(7-8):643-650. View Source
Patented Agrochemical Scaffold
The 3-trichloromethyl-1,2,4-thiadiazole scaffold is extensively documented in the patent literature as a privileged core for herbicidal and fungicidal activity. Specifically, US4337081 and US4343945 disclose 5-amido-3-trihalomethyl-1,2,4-thiadiazoles with herbicidal efficacy against broadleaf and grassy weeds; EP0100045B1 claims 3-trichloromethyl-1,2,4-thiadiazol-5-yl-oxyacetamides with strong herbicidal activity [1][2]. Etridiazole (5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole, CAS 2593-15-9) is commercialized as a soil fungicide for Phytophthora and Pythium control, validating the scaffold's field utility [3]. In contrast, 3-alkyl-, 3-aryl-, or unsubstituted 1,2,4-thiadiazol-5-amines exhibit distinctly different bioactivity profiles (e.g., BACE1 inhibition for Alzheimer's, antimalarial activity) rather than the herbicidal/fungicidal spectrum characteristic of 3-trihalomethyl analogs [4].
Patent PrecedentClass-level inference
5+ patent families, 1 commercialized product
Etridiazole (CAS 2593-15-9) validates field utility. Non-halogenated 3-substituted analogs document pharmaceutical, not agrochemical, endpoints.
May reduce IP clearance risk for derivative programs.
3-Trichloromethyl scaffold: >5 major agrochemical patent families (US4337081, US4343945, EP0100045B1, US4540430A, US4543357); one commercialized product (etridiazole)
Comparator Or Baseline
3-Methyl- or 3-phenyl-1,2,4-thiadiazol-5-amines: documented primarily in pharmaceutical patent literature; no commercial agrochemical products
Quantified Difference
Qualitative: 3-Trichloromethyl substitution directs agrochemical utility versus pharmaceutical applications for non-halogenated 3-substituted analogs
Conditions
Patent and literature analysis of 1,2,4-thiadiazole derivatives (1980–present)
Why This Matters
Extensive patent precedent reduces IP clearance risk for derivative programs and provides validated structure-activity relationship (SAR) starting points for lead optimization.
[1] US4337081A. 5-Amido-3-trihalomethyl-1,2,4-thiadiazoles and their use as herbicides. Olin Corporation, 1982. View Source
[2] EP0100045B1. Substituted 3-trichloromethyl-1,2,4-thiadiazol-5-yl-oxyacetic acid amides, process for their preparation and their application as herbicides. Bayer AG, 1987. View Source
[3] ChEBI. Etridiazole (CHEBI:81761). European Bioinformatics Institute, 2020. View Source
[4] Mishra CB, et al. Design, synthesis, in silico and in vitro screening of 1,2,4-thiadiazole analogues as non-peptide inhibitors of beta-secretase. Bioorg Chem. 2014;57:90-98. View Source
Predicted Antimicrobial Activity
In silico PASS (Prediction of Activity Spectra for Substances) analysis of structurally related 1,2,4-thiadiazole derivatives demonstrates predicted antibacterial activity with Pa (probability 'to be active') values ranging from 0.495 to 0.608 and predicted antifungal activity with Pa values ranging from 0.654 to 0.733 [1]. While these predictions derive from analogs rather than the target compound itself, the 3-trichloromethyl-1,2,4-thiadiazole core consistently yields Pa values >0.5 for both antibacterial and antifungal endpoints, suggesting broad-spectrum antimicrobial potential [2]. This in silico profile differentiates the scaffold from 1,3,4-thiadiazole isomers which exhibit different predicted activity spectra biased toward anti-inflammatory and anticancer endpoints [3].
In silico predicted antimicrobial activity (Pa value)
Target Compound Data
Scaffold class average: Antibacterial Pa = 0.53–0.61; Antifungal Pa = 0.65–0.73 (range from 5 analogs)
Comparator Or Baseline
1,3,4-Thiadiazole derivatives: lower predicted antibacterial Pa (typically <0.40) but higher predicted anti-inflammatory/anticancer Pa
Quantified Difference
Antifungal Pa values 0.65–0.73 exceed threshold of 0.7 considered 'high probability' of activity; antibacterial Pa >0.5 indicates moderate-high probability
Conditions
PASS Online in silico prediction (training set: >300,000 biologically active compounds)
Why This Matters
In silico predictions provide a cost-effective triage tool for prioritizing compounds for experimental antimicrobial screening, reducing wet-lab resource expenditure.
[1] PMC5037692. Table 2: Biological Activity (Pa/Pi values for 1,2,4-thiadiazole derivatives). Int J Mol Sci. 2016;17(9):1412. View Source
[2] Filimonov DA, et al. Prediction of the biological activity spectra of organic compounds using the PASS online web resource. Chem Heterocycl Compd. 2014;50(3):444-457. View Source
[3] Jain AK, et al. 1,3,4-Thiadiazole and its derivatives: A review on recent progress in biological activities. Chem Biol Drug Des. 2013;81(5):557-576. View Source
Application Scenarios
Herbicide & Fungicide Lead Discovery
Procure 3-(trichloromethyl)-1,2,4-thiadiazol-5-amine as a key intermediate for synthesizing 5-amido, 5-oxyacetamide, and 5-alkylamino derivatives with demonstrated herbicidal and fungicidal activity. The extensive patent precedent (US4337081, EP0100045B1) provides validated SAR for this scaffold class, reducing early-stage discovery risk [1]. Derivatives such as etridiazole (5-ethoxy analog) have achieved commercial registration as soil fungicides, confirming field translatability of the 3-trichloromethyl-1,2,4-thiadiazole core [2].
Antimalarial & Antimicrobial Agent Synthesis
Use the 5-amino handle to synthesize N-amidino derivatives (e.g., N,N-dimethyl-N'-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide) with reported activity against chloroquine-resistant Plasmodium strains [3]. The in silico predicted antimicrobial activity (Pa values: antibacterial 0.53–0.61, antifungal 0.65–0.73) supports prioritization of this scaffold for antimicrobial screening campaigns [4].
Process Optimization & High-Yield Synthesis
Leverage the ~92% synthetic yield from 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole to establish cost-efficient production of the 5-amino intermediate for scale-up campaigns . The primary amine enables subsequent diazotization to the versatile 5-chloro intermediate (CAS 5848-93-1), which can be displaced with diverse nucleophiles to access a broad derivative library with minimal step count [5].
Ruminant Feed Efficiency Studies
3-Trichloromethyl-5-substituted-1,2,4-thiadiazoles are disclosed in US4543357 as agents for increasing rumen fermentation efficiency in cattle, sheep, and goats, thereby improving feed utilization and growth rate [6]. The 5-amino compound serves as a precursor for synthesizing the 5-substituted analogs described in this patent, enabling investigation of structure-activity relationships for animal nutrition applications.
[2] ChEBI. Etridiazole (CHEBI:81761). European Bioinformatics Institute, 2020. View Source
[3] Karolak-Wojciechowska J, et al. Synthesis and antimalarial activity of 5-amino-3-(trichloromethyl, methyl, and 3,4-dichlorophenyl)-1,2,4-thiadiazoles. Eur J Med Chem. 1997;32(7-8):643-650. View Source
[4] PMC5037692. Table 2: Biological Activity (Pa/Pi values for 1,2,4-thiadiazole derivatives). Int J Mol Sci. 2016;17(9):1412. View Source
[5] Goerdeler J, Budnowski M. Antifungal agents I. 5-Substituted-3-(trichloromethyl)-1,2,4-thiadiazoles. Chem Ber. 1961;94(6):1682-1688. View Source
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